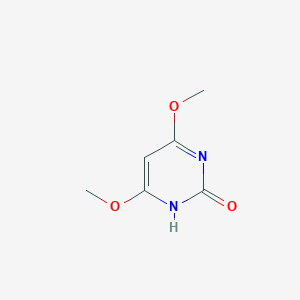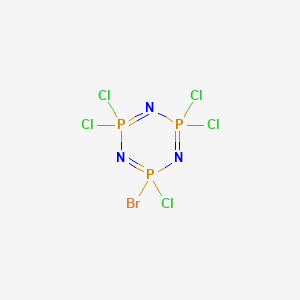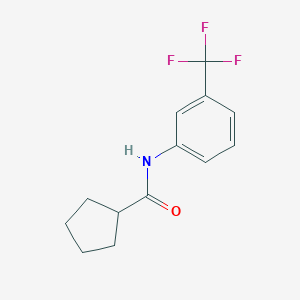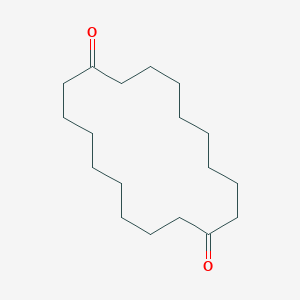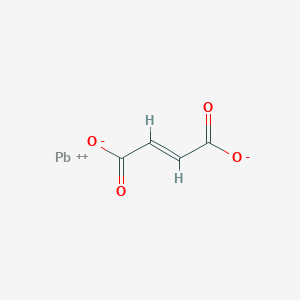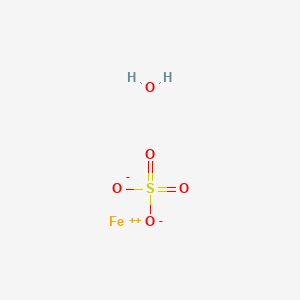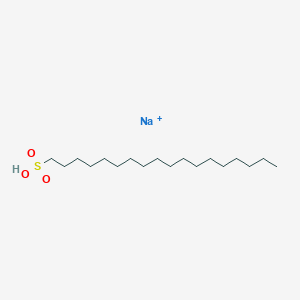
1-Octadecanesulfonic acid, sodium salt
描述
Synthesis Analysis
The synthesis of derivatives and analogs of 1-Octadecanesulfonic acid, sodium salt, has been explored in various studies. For instance, sodium 1-(12-hydroxy)octadecanyl sulfate was isolated from a marine tunicate as a matrix metalloproteinase 2 (MMP2) inhibitor, demonstrating the compound's synthesis and potential biological application (Fujita et al., 2002). Moreover, novel derivatives, such as 2,4-bis(octadecanoylamino)benzenesulfonic acid sodium salt, have shown significant biological activity, indicating the importance of the structural arrangement in its synthesis (Yoshiizumi et al., 2004).
Molecular Structure Analysis
Research has emphasized the critical role of molecular structure in determining the compound's physical and chemical properties. For example, the synthesis and application of unsaturated long-chain carboxybetaine and hydroxy sulfobetaine highlighted the molecular structure's influence on surface activity and stability (Dong et al., 2013).
Chemical Reactions and Properties
Studies have explored the chemical reactions involving 1-Octadecanesulfonic acid, sodium salt and its derivatives. Sodium α-aminoalkanesulfinates, for instance, demonstrated synthetic utility as α-aminoalkyl radical precursors in various radical addition reactions, showcasing the compound's versatility in chemical synthesis (Sakamoto et al., 2018).
Physical Properties Analysis
The physical properties of 1-Octadecanesulfonic acid, sodium salt, and its derivatives have been a focus of research due to their relevance in industrial applications. The study on the synthesis, characterization, and performance of unsaturated long-chain carboxybetaine and hydroxy sulfobetaine provided insights into the compounds' surface activities and highlighted the significance of the molecular structure on physical properties (Dong et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, have been examined through various synthesis and application studies. For example, the green synthesis of alpha-aminophosphonates catalyzed by 1-hexanesulphonic acid sodium salt under ultrasound irradiation demonstrated the compound's efficacy in promoting environmentally friendly chemical reactions (Niralwad et al., 2010).
科学研究应用
High-Performance Liquid Chromatography (HPLC)
1-Octadecanesulfonic acid, sodium salt is used in the field of analytical chemistry, specifically in High-Performance Liquid Chromatography (HPLC) .
HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture. It relies on pumps to pass a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material .
In HPLC analysis, 1-Octadecanesulfonic acid, sodium salt can be used as a component of the mobile phase . The mobile phase is the phase that moves in a definite direction. It may be a liquid (LC and Capillary Electrochromatography (CEC)), a gas (GC), or a supercritical fluid (supercritical-fluid chromatography, SFC). The mobile phase carries the mixture of compounds (analytes) to be separated .
Neurochemistry
1-Octadecanesulfonic acid, sodium salt is also used in neurochemistry, specifically in the measurement of dopamine levels .
Dopamine is a type of neurotransmitter, which is a substance that transmits nerve impulses across a synapse. It plays several important roles in the human brain and body .
1-Octadecanesulfonic acid, sodium salt can be used in the mobile phase solution to measure dopamine in rats using high-performance liquid chromatography (HPLC) analysis . The results of this application would be the accurate measurement of dopamine levels, which could be crucial in various neurological studies .
Ion Pair Chromatography
1-Octadecanesulfonic acid, sodium salt is used in ion pair chromatography .
Ion pair chromatography (IPC) is a subset of HPLC that uses ions in the mobile phase to separate charged molecules in a sample. The 1-Octadecanesulfonic acid, sodium salt acts as a counter ion, pairing with the analyte ion of opposite charge. This ion pair is then separated based on its hydrophobicity .
Preparation of Bio-fiber Containing Tea Polyphenols
1-Octadecanesulfonic acid, sodium salt is used in the preparation of bio-fiber containing tea polyphenols .
Tea polyphenols are natural antioxidants found in tea leaves. They have been shown to have numerous health benefits. The bio-fiber containing tea polyphenols can be used in various applications, such as in food packaging, to provide antioxidant properties .
The method of application involves dissolving the 1-Octadecanesulfonic acid, sodium salt and tea polyphenols in a suitable solvent, followed by the addition of the bio-fiber. The mixture is then dried to obtain the bio-fiber containing tea polyphenols .
The outcome of this application is the production of a bio-fiber with antioxidant properties, which can be used in various applications .
Ion Pair Chromatography for Proteins and Peptides
1-Octadecanesulfonic acid, sodium salt is used in ion pair chromatography for proteins and peptides .
Ion pair chromatography is a form of liquid chromatography where both the stationary and mobile phases are ionized. The 1-Octadecanesulfonic acid, sodium salt acts as a counter ion, pairing with the analyte ion of opposite charge. This ion pair is then separated based on its hydrophobicity .
Preparation of Antioxidant Bio-fiber
1-Octadecanesulfonic acid, sodium salt is used in the preparation of antioxidant bio-fiber containing tea polyphenols .
Tea polyphenols are natural antioxidants found in tea leaves. They have been shown to have numerous health benefits. The bio-fiber containing tea polyphenols can be used in various applications, such as in food packaging, to provide antioxidant properties .
The method of application involves dissolving the 1-Octadecanesulfonic acid, sodium salt and tea polyphenols in a suitable solvent, followed by the addition of the bio-fiber. The mixture is then dried to obtain the bio-fiber containing tea polyphenols .
The outcome of this application is the production of a bio-fiber with antioxidant properties, which can be used in various applications .
属性
IUPAC Name |
sodium;octadecane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(19,20)21;/h2-18H2,1H3,(H,19,20,21);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAFDSIZQYCDPK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60884722 | |
| Record name | 1-Octadecanesulfonic acid, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Octadecanesulfonic acid, sodium salt | |
CAS RN |
13893-34-0 | |
| Record name | Sodium stearylsulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013893340 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octadecanesulfonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octadecanesulfonic acid, sodium salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium octadecane-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM STEARYLSULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95L7L03D4B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



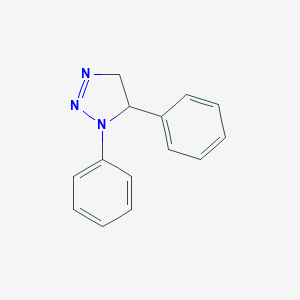
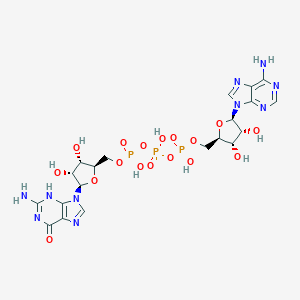
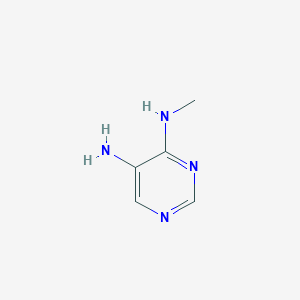
![2-Chloro-1-(2-hydroxy-1-methyl-6-nitroimidazo[1,2-a]pyridin-1-ium-3-yl)ethanone](/img/structure/B78199.png)
